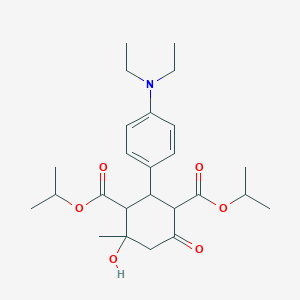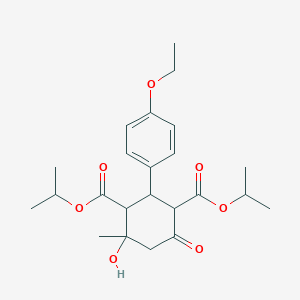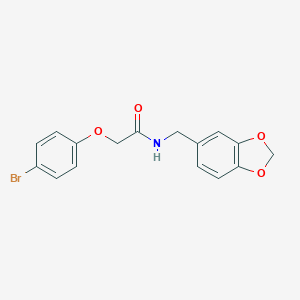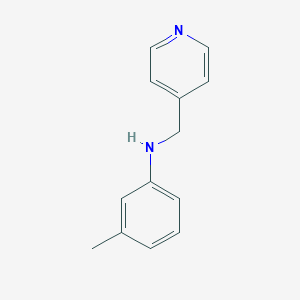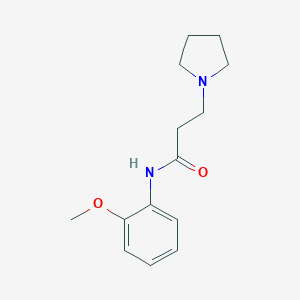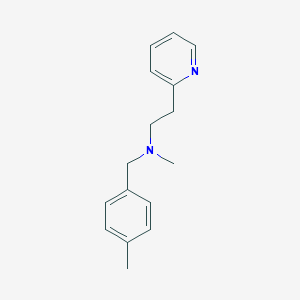
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole, also known as CCT, is a heterocyclic compound that belongs to the class of triazoles. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to bind to the benzodiazepine site of GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been reported to possess various biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has several advantages for use in lab experiments. Firstly, it is easy to synthesize and purify, which makes it readily available for research purposes. Secondly, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. Firstly, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its molecular targets. Secondly, more research is needed to explore the potential applications of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. Finally, the development of new synthesis methods for 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its derivatives could lead to the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has been found to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole can be achieved through various methods, including the Huisgen cycloaddition reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. Among these methods, the Huisgen cycloaddition reaction is the most commonly used method for synthesizing 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. The reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a 1,2,3-triazole ring.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been used as a building block in the synthesis of various compounds with potential medicinal properties.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole |
|---|---|
Formule moléculaire |
C14H10ClN3 |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-16-18(17-14)13-4-2-1-3-5-13/h1-10H |
Clé InChI |
QXLQNIMTZQLGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)


